molecular formula C14H15ClN2O2 B2459374 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034509-12-9

3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2459374
CAS No.: 2034509-12-9
M. Wt: 278.74
InChI Key: CVHKQTYEGAYERR-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a chemical compound for research and development applications. This synthetic substance features a benzamide core linked to a 3-methylisoxazole moiety via a propyl chain, a structure often investigated in medicinal chemistry. Compounds containing the 1,2-oxazole (isoxazole) ring are of significant scientific interest due to their broad pharmacological potential, which includes serving as scaffolds for developing agents with anticonvulsant, anticancer, and antimicrobial properties . The benzamide group is a common pharmacophore in various biologically active molecules and cell differentiation inducers . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKQTYEGAYERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights critical differences between the target compound and its analogs:

Compound Name (Simplified) Benzamide Substituents Heterocyclic Group Linker Type Notable Features/Applications References
Target Compound 3-Chloro 3-Methyl-1,2-oxazol-5-yl Propyl Rigid oxazole, potential kinase interactions -
N-[2-(Ethyl(3-methylphenyl)amino)ethyl]-... Unsubstituted 3-Methyl-1,2,4-oxadiazol-5-yl Thioether Anticancer, antiviral activity
3-Chloro-5-methoxy-4-isopropoxy-... (CAS 941226-38-6) 3-Chloro-5-methoxy-4-isopropoxy 2-Thiazolyl Phenyl Enhanced lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl None Hydroxyalkyl N,O-bidentate directing group for metal catalysis
PROTAC Example () Complex substituents 3-Methyl-1,2-oxazol-5-yl Pyrrolidine-carboxamide Protein degradation applications
Key Observations:

Heterocyclic Modifications: The target’s 1,2-oxazole ring differs from 1,2,4-oxadiazole () and thiazole (). Thiazole-containing analogs (e.g., CAS 941226-38-6) introduce sulfur, which may increase metabolic susceptibility compared to oxygen-containing oxazoles . The PROTAC example () shares the 3-methyl-1,2-oxazol-5-yl group but employs it in a larger scaffold for targeted protein degradation, highlighting the versatility of oxazole motifs .

In CAS 941226-38-6, additional 5-methoxy and 4-isopropoxy groups increase steric bulk and lipophilicity, which could influence membrane permeability .

Linker Flexibility :

  • The target’s propyl linker offers moderate flexibility, whereas thioether linkers () may introduce conformational constraints or redox sensitivity . Hydroxyalkyl linkers () facilitate metal coordination, underscoring the role of linker design in directing molecular function .

Physicochemical Properties:
  • Lipophilicity : The 3-chloro group increases logP compared to unsubstituted benzamides, while methoxy/isopropoxy groups (CAS 941226-38-6) further elevate hydrophobicity .
  • Stability : Oxazole rings are generally resistant to hydrolysis, whereas thiazoles (e.g., CAS 941226-38-6) may undergo oxidative metabolism due to sulfur .

Biological Activity

3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS Number: 2034509-12-9) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O2, with a molecular weight of 278.73 g/mol. The structure features a benzamide moiety substituted with a chlorine atom and a propyl chain linked to a 3-methyl-1,2-oxazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related oxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BCandida albicans16
This compoundTBD

Anticancer Properties

The anticancer potential of oxazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the oxazole and benzamide moieties can enhance cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AMCF-710
Compound BA54915
This compoundTBD

Enzyme Inhibition

Recent studies have highlighted the potential of such compounds as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The ability to inhibit AChE suggests that this compound may modulate cholinergic pathways effectively .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in fungi.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
  • Enzyme Inhibition : By binding to the active site of AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazole derivatives:

  • A study published in PMC8325670 demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
  • Another investigation focused on the synthesis and evaluation of nitrogen-containing heterocycles for their enzyme inhibitory properties against AChE and butyrylcholinesterase (BChE), revealing promising candidates for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 3-chlorobenzoic acid derivatives with a propylamine-linked oxazole precursor. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation . Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the benzamide backbone, oxazole ring, and propyl linker. Key signals include aromatic protons (δ 7.2–8.1 ppm) and oxazole methyl groups (δ 2.3–2.5 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and oxazole C=N (~1550 cm1^{-1}) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Q. How does the compound’s structural uniqueness influence its physicochemical properties?

  • Methodology : The 3-methyloxazole moiety enhances lipophilicity (logP ~2.8), while the benzamide group contributes to hydrogen-bonding potential. Solubility can be assessed via shake-flask methods in PBS (pH 7.4) or DMSO, with computational tools like MarvinSketch predicting partition coefficients .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for this compound across different assays?

  • Methodology :

  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding kinetics and cell-based assays for functional activity) to validate target engagement .
  • Standardized protocols : Control variables like cell line selection (HEK293 vs. HeLa), assay buffer composition, and incubation times to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can computational modeling predict the compound’s binding affinity with enzymatic targets like kinases or GPCRs?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina simulate interactions between the compound’s oxazole/benzamide groups and active-site residues (e.g., ATP-binding pockets in kinases) .
  • MD simulations : GROMACS or AMBER track stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds or hydrophobic interactions .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from PubChem or ChEMBL .

Q. What experimental approaches can elucidate the compound’s structure-activity relationship (SAR) for optimizing potency?

  • Methodology :

  • Analog synthesis : Replace the 3-methyloxazole with 1,2,4-oxadiazole or thiazole rings to assess impact on target selectivity .
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical features (e.g., hydrogen bond acceptors) using bioactive conformers .
  • Metabolic profiling : LC-MS/MS tracks in vitro stability in liver microsomes to prioritize derivatives with improved half-lives .

Q. How can researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Methodology :

  • Toxicogenomics : RNA-seq identifies off-target pathways (e.g., CYP450 induction) in rodent liver tissues .
  • PK/PD modeling : Phoenix WinNonlin integrates plasma concentration-time curves with efficacy/toxicity endpoints to refine dosing regimens .
  • 3D cell cultures : Spheroids or organoids better replicate in vivo tissue complexity than monolayer cells .

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